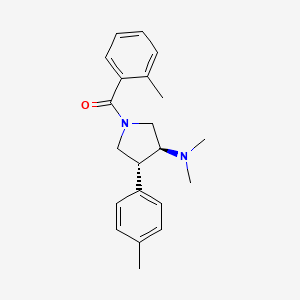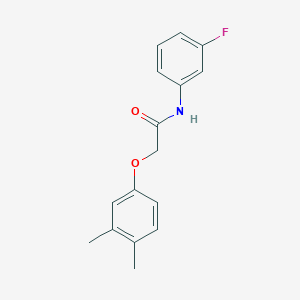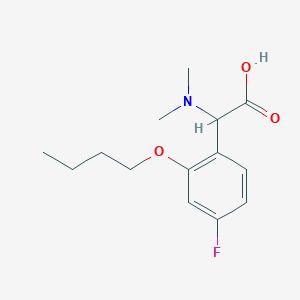
(3S*,4R*)-N,N-dimethyl-1-(2-methylbenzoyl)-4-(4-methylphenyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves stereoselective processes and efficient, practical methodologies. For instance, a key intermediate in the preparation of certain antibiotics involves stereoselective alkylation and asymmetric Michael addition steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). These methods underline the importance of precise control over molecular configuration in synthesizing structurally complex pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives showcases a range of intermolecular interactions, including hydrogen bonding and π–π stacking, which are crucial for understanding their chemical behavior and reactivity. An example of structural analysis can be seen in the work on 3-aminobenzoic acid derivatives, which exhibit complex hydrogen bonding patterns (Shen & Lush, 2010).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, including peptide coupling reactions facilitated by nucleophilic catalysts for synthesizing carboxamides or peptides (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008). These reactions are essential for constructing complex molecular architectures and understanding the reactivity of pyrrolidine compounds.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including solubility and thermal stability, are influenced by their structural features. For example, poly(amide–imide–imide)s based on specific diacid precursors exhibit remarkable solubility in organic solvents and thermal stability, with significant implications for material science applications (Yang, Chen, & Wei, 2002).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, such as reactivity towards nucleophiles or electrophiles, are critical for their application in synthetic chemistry. For instance, the reaction of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes offers a route to densely functionalized pyrroles and thiophenes, showcasing the versatile reactivity of pyrrolidine-based compounds (Cheng, Peng, & Li, 2010).
Eigenschaften
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-9-11-17(12-10-15)19-13-23(14-20(19)22(3)4)21(24)18-8-6-5-7-16(18)2/h5-12,19-20H,13-14H2,1-4H3/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOTZWXPTFBRMP-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-pyridinylamino)methyl]-2-naphthol](/img/structure/B5678717.png)
![5-ethyl-N~4~-methyl-N~4~-[(3-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5678721.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5678727.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5678734.png)
![N,N-dimethyl-5-{[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-2-furamide hydrochloride](/img/structure/B5678741.png)
![[3-(cyclopropylmethyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B5678749.png)
![(1R*,5R*)-N,N-dimethyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5678757.png)



![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5678785.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5678788.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5678803.png)